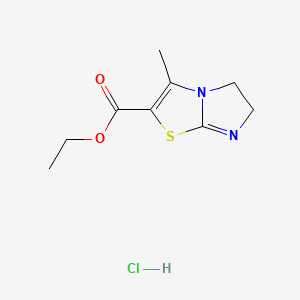

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

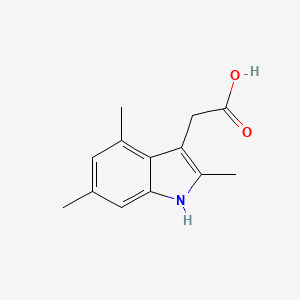

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H8N2O2S . It is a derivative of 5,6-dihydroimidazo[2,1-b]thiazole . The compound is typically in solid form .

Synthesis Analysis

The synthesis of derivatives of 5,6-dihydroimidazo[2,1-b]thiazole, which includes 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride, involves reactions of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of this compound is 184.22 . It is typically in solid form and is stored at room temperature .Applications De Recherche Scientifique

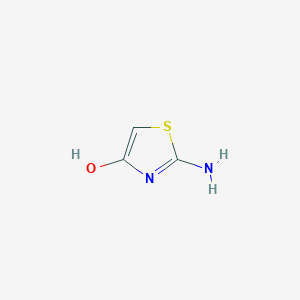

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. The structure of thiazoles allows them to interfere with bacterial cell wall synthesis or protein synthesis, making them effective against a range of bacteria .

Antitumor and Cytotoxic Activity

Research has indicated that certain thiazole compounds exhibit antitumor properties. They can act on various pathways to inhibit cancer cell growth or induce apoptosis. Some derivatives have shown potent effects on human tumor cell lines, including prostate cancer .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are well-documented. They can modulate the body’s inflammatory response, making them useful in the treatment of conditions like arthritis and other inflammatory diseases .

Analgesic Activity

Thiazoles have been explored for their analgesic or pain-relieving effects. By targeting specific receptors or enzymes, they can reduce the sensation of pain without the side effects associated with traditional pain medications .

Neuroprotective Effects

Some thiazole derivatives have shown promise as neuroprotective agents. They may protect nerve cells from damage or death caused by neurodegenerative diseases or other neurological disorders .

Anticonvulsant Properties

Thiazole compounds have been investigated for their potential use as anticonvulsants. They may help in controlling seizures by affecting neurotransmitter levels or by stabilizing neuronal membranes .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIBALWWVPOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2CCN=C2S1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188035 |

Source

|

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride | |

CAS RN |

34467-12-4 |

Source

|

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034467124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)